4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Overview
Description
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is a heterocyclic compound that contains both piperidine and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties. The presence of the oxadiazole ring, which is known for its diverse biological activities, makes this compound a promising candidate for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride typically involves the cyclization of hydrazide derivatives with carbon disulfide in the presence of a base, followed by nucleophilic alkylation of the resulting oxadiazole scaffold . The general steps are as follows:
Cyclization: Hydrazide analogs are reacted with carbon disulfide and potassium hydroxide in ethanol under reflux conditions until the evolution of hydrogen sulfide ceases.
Nucleophilic Alkylation: The resulting oxadiazole intermediate is then alkylated with piperidine derivatives under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to the biological activities associated with the oxadiazole ring.
Biological Studies: It is used in studies to understand the interaction of oxadiazole derivatives with biological targets, including enzymes and receptors.
Pharmaceutical Development: The compound serves as a lead molecule in the development of new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets in the body. The oxadiazole ring is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases or other signaling molecules involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)piperidine
- 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
- 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine
Uniqueness
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is unique due to the presence of the cyclopropyl group, which can influence the compound’s biological activity and pharmacokinetic properties. This structural feature may enhance its binding affinity to certain biological targets and improve its stability and solubility compared to other similar compounds .
Properties
IUPAC Name |
2-cyclopropyl-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-2-7(1)9-12-13-10(14-9)8-3-5-11-6-4-8;/h7-8,11H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUHDOJQEMBJJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.